molecular formula C9H12N6O2S B1288551 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide CAS No. 443799-42-6

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide

Cat. No. B1288551
M. Wt: 268.3 g/mol
InChI Key: JYCKHYNBSJGZPT-UHFFFAOYSA-N
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Description

The compound 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, suggests potential for various chemical interactions and biological properties. The compound's structure implies potential utility in pharmaceutical applications, particularly due to the presence of the amino group which can act as a site for further chemical modifications.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of a bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was achieved in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80% . Similarly, sulfanilamide-derived 1,2,3-triazoles were synthesized via 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of 5-amino-3-(N-p-methylbenzoyl-N-p-toluenesulfonyl)amino-1-phenyl-1,2,4-triazole was established by X-ray structural analysis . This suggests that similar techniques could be employed to determine the precise molecular structure of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide, which would be crucial for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds with various functional groups can lead to a wide range of chemical reactions. For example, o-Amino-N-hydroxybenzenesulfonamides have been treated with aldehydes to prepare fused-ring systems . The amino and sulfonamide groups in the compound of interest could similarly undergo reactions with electrophiles or nucleophiles, leading to the formation of new derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a triazole ring can enhance the compound's stability and its interaction with biological targets, as seen in the case of sulfanilamide-derived 1,2,3-triazoles . The specific properties of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide would need to be determined experimentally, but its structure suggests it may possess favorable characteristics for drug development.

Scientific Research Applications

Applications in Fine Organic Synthesis and Industry

Amino-1,2,4-triazoles, such as the compound , serve as fundamental raw materials in the fine organic synthesis industry. Their derivatives are extensively used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds also play a crucial role in creating anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across applied sciences, biotechnology, energy, and chemistry, showcasing the versatility and importance of amino-1,2,4-triazoles in various industrial applications (Nazarov et al., 2021).

Agricultural and Medical Products

The use of 3- and 4-substituted amino-1,2,4-triazoles in agriculture is well-documented, particularly in the production of plant protection products. These substances are key ingredients in the mass production of insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. In the medical field, these amines form the basis for manufacturing known drugs like furazonal, thiotriazoline, and cardiotril, which have antimicrobial and cardiological effects, respectively (Nazarov et al., 2021).

Synthetic Strategies and Chemical Properties

Recent research has focused on the synthesis, physico-chemical properties, and applications of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, highlighting the prospects of this class of organic compounds in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are also used in optical materials, photosensitizers, antioxidants, and as additives for fuels and oils, demonstrating their widespread utility and significance in both research and industrial sectors (Parchenko, 2019).

properties

IUPAC Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S/c1-11-18(16,17)7-4-2-6(3-5-7)12-9-13-8(10)14-15-9/h2-5,11H,1H3,(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCKHYNBSJGZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609934
Record name 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide

CAS RN

443799-42-6
Record name 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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